molecular formula C5H5N2NaO B11923216 Sodium 6-methylpyrimidin-4-olate

Sodium 6-methylpyrimidin-4-olate

Cat. No.: B11923216
M. Wt: 132.10 g/mol
InChI Key: ZPQHUPFYTBSAKK-UHFFFAOYSA-M
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Description

Sodium 6-methylpyrimidin-4-olate is a chemical compound with the molecular formula C5H7N2NaO It is a sodium salt derivative of 6-methylpyrimidin-4-ol, a heterocyclic aromatic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyrimidin-4-olate typically involves the reaction of 6-methylpyrimidin-4-ol with a sodium base. One common method is to dissolve 6-methylpyrimidin-4-ol in an aqueous solution and then add sodium hydroxide to the mixture. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where 6-methylpyrimidin-4-ol and sodium hydroxide are continuously fed into the system, and the product is continuously extracted. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methylpyrimidin-4-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-methylpyrimidin-4-one.

    Reduction: It can be reduced to form 6-methylpyrimidin-4-ol.

    Substitution: The sodium ion can be substituted with other cations, such as potassium or lithium.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: The substitution reactions typically occur in aqueous solutions at room temperature.

Major Products:

    Oxidation: 6-methylpyrimidin-4-one.

    Reduction: 6-methylpyrimidin-4-ol.

    Substitution: Potassium 6-methylpyrimidin-4-olate or lithium 6-methylpyrimidin-4-olate.

Scientific Research Applications

Sodium 6-methylpyrimidin-4-olate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 6-methylpyrimidin-4-olate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA synthesis and repair.

Comparison with Similar Compounds

    6-methylpyrimidin-4-ol: The parent compound, which lacks the sodium ion.

    6-methylpyrimidin-4-one: An oxidized form of the compound.

    Potassium 6-methylpyrimidin-4-olate: A similar compound where the sodium ion is replaced with potassium.

Uniqueness: Sodium 6-methylpyrimidin-4-olate is unique due to its specific sodium ion, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C5H5N2NaO

Molecular Weight

132.10 g/mol

IUPAC Name

sodium;6-methylpyrimidin-4-olate

InChI

InChI=1S/C5H6N2O.Na/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);/q;+1/p-1

InChI Key

ZPQHUPFYTBSAKK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC=N1)[O-].[Na+]

Origin of Product

United States

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